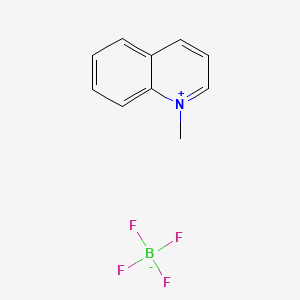
1-Methylquinolinium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylquinolinium tetrafluoroborate is a quaternary ammonium salt with the chemical formula C10H10BF4N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including analytical chemistry and biological research, due to its unique chemical properties.
Métodos De Preparación
1-Methylquinolinium tetrafluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylquinoline with tetrafluoroboric acid. The reaction typically occurs under mild conditions, often at room temperature, and results in the formation of the desired product. Another method involves the use of 2-chloro-1-methylquinolinium tetrafluoroborate as an intermediate, which can be converted to this compound via nucleophilic substitution reactions .
Análisis De Reacciones Químicas
1-Methylquinolinium tetrafluoroborate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the tetrafluoroborate anion.
Oxidation and Reduction: It can undergo redox reactions, although these are less common.
Complex Formation: The compound can form complexes with various metal ions, which can be useful in catalysis and other applications
Common reagents used in these reactions include nucleophiles like thiols and amines, and the reactions often occur under mild conditions. Major products formed from these reactions depend on the specific nucleophile and reaction conditions used.
Aplicaciones Científicas De Investigación
1-Methylquinolinium tetrafluoroborate has several scientific research applications:
Analytical Chemistry: It is used as a derivatizing agent for the detection and quantification of thiols in biological samples.
Biological Research: The compound is used to study redox reactions and thiol-disulfide exchange processes in biological systems.
Medicinal Chemistry:
Industrial Applications: The compound can be used in the synthesis of other quinolinium derivatives, which have various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-methylquinolinium tetrafluoroborate involves its ability to act as a nucleophilic substitution agent. The compound can interact with thiols and other nucleophiles, leading to the formation of new chemical bonds. This interaction often involves the displacement of the tetrafluoroborate anion, resulting in the formation of new products. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Comparación Con Compuestos Similares
1-Methylquinolinium tetrafluoroborate can be compared with other similar compounds, such as:
2-Chloro-1-Methylquinolinium Tetrafluoroborate: This compound is used as an intermediate in the synthesis of this compound and has similar chemical properties.
2-Methoxy-1-Methylquinolinium Tetrafluoroborate: This derivative is used as a selective tag for biologically relevant thiols and has enhanced fluorescent properties compared to this compound.
1-Methyl-8-Nitro-2-Quinolone: This compound exhibits high reactivity due to steric repulsion between substituents, making it useful in nucleophilic addition reactions.
The uniqueness of this compound lies in its ability to act as a versatile nucleophilic substitution agent, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
14729-72-7 |
|---|---|
Fórmula molecular |
C10H10BF4N |
Peso molecular |
231.00 g/mol |
Nombre IUPAC |
1-methylquinolin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C10H10N.BF4/c1-11-8-4-6-9-5-2-3-7-10(9)11;2-1(3,4)5/h2-8H,1H3;/q+1;-1 |
Clave InChI |
KXABLYLMNPIGLG-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.C[N+]1=CC=CC2=CC=CC=C21 |
Números CAS relacionados |
21979-19-1 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


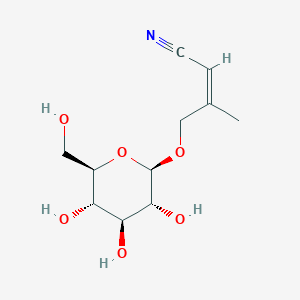
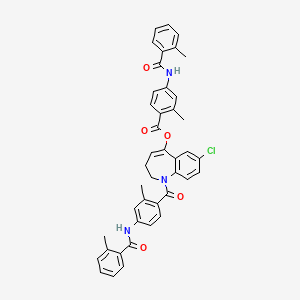
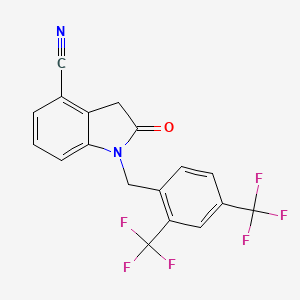
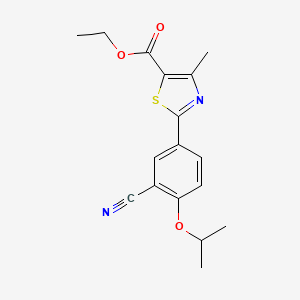
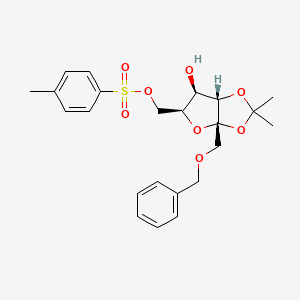
![(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid](/img/structure/B13439418.png)
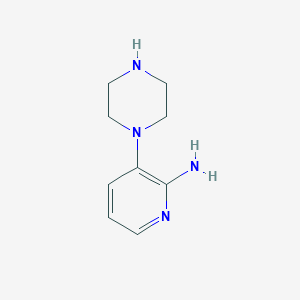
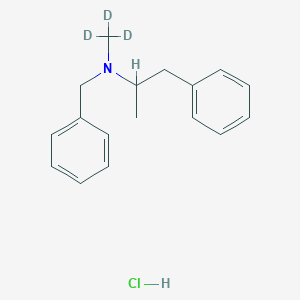
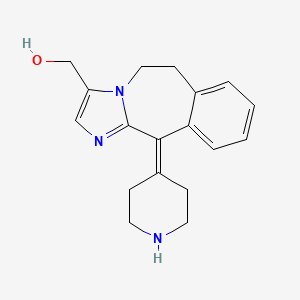
![(4S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B13439434.png)
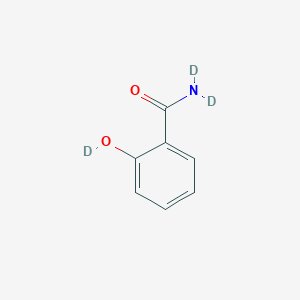
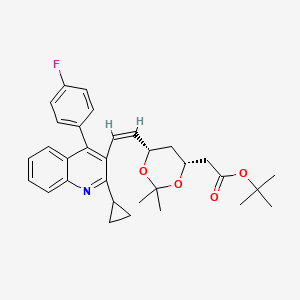
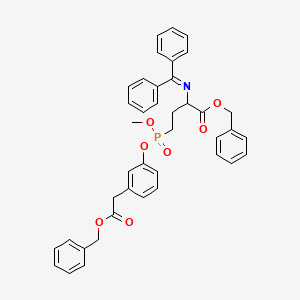
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13439448.png)
